molecular formula C18H18N2O4 B14938016 N-(4-hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14938016
M. Wt: 326.3 g/mol
InChI Key: KDSXBTARGCBCQG-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a hydroxyphenyl group, and a methoxyphenyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Hydroxyphenyl Group: This step often involves a substitution reaction where a hydroxyphenyl group is introduced to the pyrrolidine ring.

    Addition of the Methoxyphenyl Group: This can be done through another substitution reaction, where a methoxyphenyl group is added to the structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: Both the hydroxyphenyl and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

N-(4-hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl and methoxyphenyl groups can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but lacks the pyrrolidine ring and hydroxyphenyl group.

    2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-: Contains both hydroxy and methoxy groups but has a different core structure.

Uniqueness

N-(4-hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring with both hydroxyphenyl and methoxyphenyl groups. This unique structure imparts distinct chemical properties and potential biological activities that are not found in similar compounds.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H18N2O4/c1-24-16-5-3-2-4-15(16)20-11-12(10-17(20)22)18(23)19-13-6-8-14(21)9-7-13/h2-9,12,21H,10-11H2,1H3,(H,19,23)

InChI Key

KDSXBTARGCBCQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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